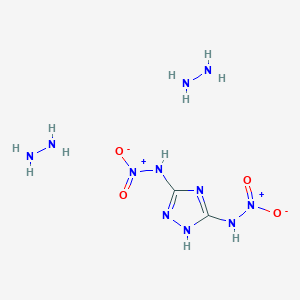![molecular formula C9H15BrN2S B12524263 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole CAS No. 782501-81-9](/img/structure/B12524263.png)
1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole is a sulfur-containing pyrazole derivative Pyrazoles are five-membered heterocyclic compounds characterized by two adjacent nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Introduction of the Bromoethyl Sulfanyl Group: The bromoethyl sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable sulfanyl precursor reacts with a bromoethyl compound under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield. Green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The pyrazole ring can undergo reduction to form pyrazolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Nucleophilic Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolines.
Scientific Research Applications
1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1-{2-[(2-Chloroethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole
- 1-{2-[(2-Iodoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole
- 1-{2-[(2-Methylethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole
Comparison: 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole is unique due to the presence of the bromoethyl group, which can impart distinct reactivity and biological activity compared to its chloro, iodo, and methylethyl analogs .
Properties
CAS No. |
782501-81-9 |
|---|---|
Molecular Formula |
C9H15BrN2S |
Molecular Weight |
263.20 g/mol |
IUPAC Name |
1-[2-(2-bromoethylsulfanyl)ethyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C9H15BrN2S/c1-8-7-9(2)12(11-8)4-6-13-5-3-10/h7H,3-6H2,1-2H3 |
InChI Key |
QJGNAYMYUKUDTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCSCCBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


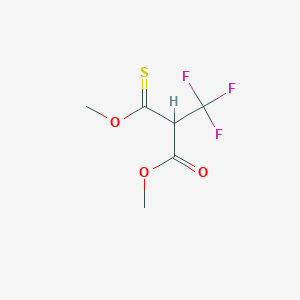

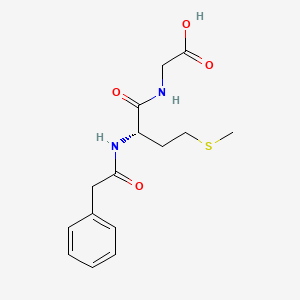
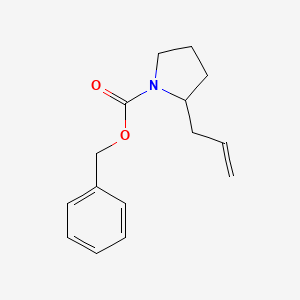
![4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12524219.png)
methanone](/img/structure/B12524230.png)
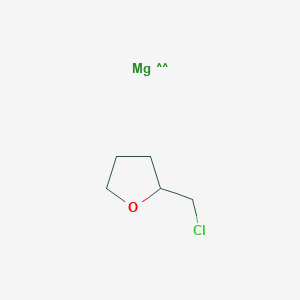
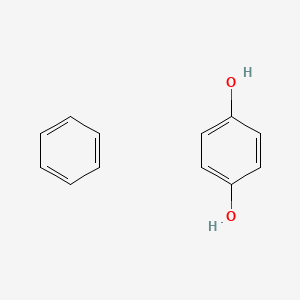
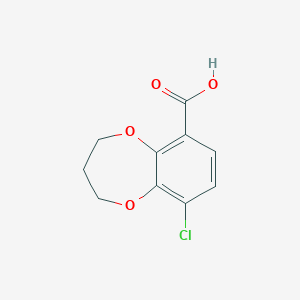
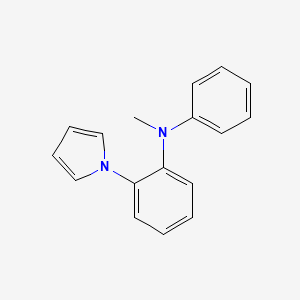
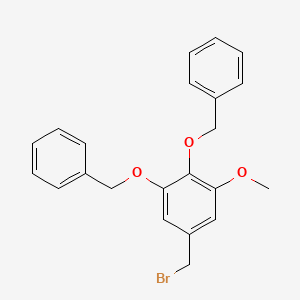

![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)
